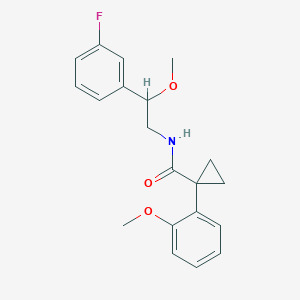![molecular formula C14H23N5O5S B2937570 N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 2034376-16-2](/img/structure/B2937570.png)
N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound that features a piperidine ring, an oxazole ring, and a sulfamoyl group
Mécanisme D'action
Piperidine Derivatives
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidine derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Sulfonamide Group
The compound also contains a sulfonamide group (SO2NH2), which is a feature of many therapeutic agents, known as sulfonamides . Sulfonamides are known to inhibit the growth of bacteria by preventing the synthesis of folic acid, which is essential for their growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, including the formation of the piperidine and oxazole rings, followed by the introduction of the sulfamoyl group. Common synthetic routes may involve:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Formation of Oxazole Ring: The oxazole ring can be synthesized using cyclization reactions involving appropriate precursors.
Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced through sulfonation reactions using dimethylsulfamoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
N’-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.
Pharmacology: It may be studied for its potential biological activities and interactions with various biological targets.
Materials Science: The compound can be explored for its potential use in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself or substituted piperidines.
Oxazole Derivatives: Compounds containing the oxazole ring, such as oxazole or substituted oxazoles.
Sulfamoyl Derivatives: Compounds containing the sulfamoyl group, such as sulfonamides.
Uniqueness
N’-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is unique due to the combination of its structural features, which may confer specific properties and activities not found in other similar compounds
Propriétés
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O5S/c1-10-8-12(17-24-10)16-14(21)13(20)15-9-11-4-6-19(7-5-11)25(22,23)18(2)3/h8,11H,4-7,9H2,1-3H3,(H,15,20)(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOAFOMGJJJPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methyl-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2937487.png)


![1-(4-acetylphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2937492.png)
![2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride](/img/structure/B2937493.png)

![1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide](/img/structure/B2937496.png)
![2-benzoyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2937497.png)
![1-Bicyclo[2.1.1]hexanylmethanol](/img/structure/B2937498.png)
![benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate](/img/structure/B2937499.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2937501.png)

![N-Methyl-N-[(3-methylimidazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2937507.png)
![2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2937510.png)
